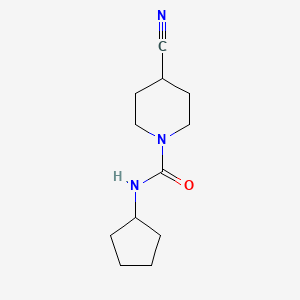

4-cyano-N-cyclopentylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-cyano-N-cyclopentylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c13-9-10-5-7-15(8-6-10)12(16)14-11-3-1-2-4-11/h10-11H,1-8H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGHFUGUYNCQCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N2CCC(CC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of 4-cyano-N-cyclopentylpiperidine-1-carboxamide may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-cyclopentylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, where the cyano group can be replaced by other nucleophiles such as amines or thiols

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide

Major Products Formed

Scientific Research Applications

4-cyano-N-cyclopentylpiperidine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-cyano-N-cyclopentylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the piperidine moiety can enhance the compound’s binding affinity to its target. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.

Cyano compounds: Compounds such as 4-cyanopyridine and 4-cyano-4-(thiobenzoylthio)pentanoic acid share the cyano group and are used in similar applications

Uniqueness

4-cyano-N-cyclopentylpiperidine-1-carboxamide is unique due to its combination of a cyano group and a cyclopentylpiperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

4-Cyano-N-cyclopentylpiperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

Chemical Structure and Synthesis

The molecular formula of this compound is . The compound features a piperidine ring substituted with a cyano group and a cyclopentyl moiety. Its synthesis typically involves the reaction of cyclopentylamine with a suitable carboxylic acid derivative followed by the introduction of the cyano group through nitrile chemistry.

Synthesis Pathway

- Starting Materials : Cyclopentylamine, appropriate carboxylic acid derivative.

- Reagents : Coupling agents (e.g., EDC, HATU), nitriles.

- Method :

- React cyclopentylamine with the carboxylic acid derivative to form an amide.

- Introduce the cyano group via nucleophilic substitution or direct nitration.

Pharmacological Profile

This compound has shown promising biological activities across various assays:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial properties against Escherichia coli and other pathogens .

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on different cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells .

- Mechanism of Action : The biological activity is believed to be mediated through inhibition of specific enzymes or receptors involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Key modifications include:

- Cyclopentyl Substitution : Variations in the cyclopentyl structure can influence lipophilicity and cellular uptake.

- Cyano Group Positioning : Altering the position of the cyano group may affect the binding affinity to target proteins.

Study 1: Antibacterial Activity

In a study assessing the antibacterial efficacy of various piperidine derivatives, this compound demonstrated notable activity against E. coli, with an IC50 value significantly lower than that of standard antibiotics .

Study 2: Anticancer Properties

A recent investigation into the anticancer potential of this compound revealed that it inhibited cell growth in several human cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 5.0 | |

| Cytotoxicity | U937 Cells | 12.0 | |

| Anticancer | MCF-7 (Breast Cancer) | 8.0 |

Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Cyclopentyl Chain Length | Increased lipophilicity |

| Cyano Group Position | Enhanced receptor binding |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-cyano-N-cyclopentylpiperidine-1-carboxamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst choice. For example, analogous piperidine carboxamide syntheses (e.g., N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) utilize stepwise coupling of cyclopentylamine with activated carbonyl intermediates under inert conditions . Purification via column chromatography or recrystallization, followed by characterization using NMR and HPLC (≥98% purity thresholds), ensures reproducibility .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the cyano group (~110 ppm in NMR) and carboxamide protons (δ 6.5–8.0 ppm in NMR) to confirm regiochemistry .

- X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide (unit cell parameters: Å, Å, Å) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological relevance of substituents in this compound?

- Methodological Answer :

- Substituent Variation : Replace the cyclopentyl group with cyclohexyl or aromatic rings (e.g., anilino derivatives in 4-Anilino-1-Boc-piperidine) to assess steric/electronic effects on target binding .

- In Vitro Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase or GPCR screens) to quantify potency shifts. Use dose-response curves (IC/EC) and molecular docking to correlate structural features with activity .

Q. What strategies resolve contradictions in solubility or stability data across experimental batches?

- Methodological Answer :

- Controlled Replication : Standardize solvent systems (e.g., DMSO for solubility tests) and storage conditions (e.g., −20°C under argon) to minimize batch variability .

- Analytical Cross-Validation : Compare HPLC, LC-MS, and thermal gravimetric analysis (TGA) data to identify degradation products or polymorphic forms .

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor binding using force fields (e.g., AMBER) to identify key residues (e.g., hydrogen bonds with the carboxamide group) .

- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) and guide lead optimization .

Methodological and Theoretical Frameworks

Q. What experimental designs are suitable for probing the compound’s mechanism of action in neurological systems?

- Methodological Answer :

- In Vivo/Ex Vivo Models : Employ rodent neurobehavioral assays (e.g., forced swim test for antidepressant activity) paired with microdialysis to monitor neurotransmitter levels (e.g., serotonin/dopamine) .

- Receptor Binding Studies : Use radiolabeled ligands (e.g., -ligands) in competitive binding assays to determine affinity for σ-1 or NMDA receptors .

Q. How should researchers address discrepancies between theoretical predictions and empirical data?

- Methodological Answer :

- Error Source Analysis : Check for force field inaccuracies in docking studies or unaccounted solvent effects in DFT calculations .

- Iterative Refinement : Adjust computational parameters (e.g., solvation models) and validate with experimental IC values .

Data Presentation and Compliance

Q. What standards ensure reproducibility in reporting synthetic procedures and analytical data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.